molecular formula C14H23N B12633336 N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine CAS No. 918826-34-3

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine

Cat. No.: B12633336
CAS No.: 918826-34-3
M. Wt: 205.34 g/mol
InChI Key: DNKHPHMNLZIWAE-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is an organic compound characterized by the presence of two cyclohexene rings connected by an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between cyclohexene and ethylamine at elevated temperatures . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and high efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .

Scientific Research Applications

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexenyl)ethylamine
  • Cyclohexenone
  • 2-(1-Cyclohexenyl)cyclohexanone

Uniqueness

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is unique due to its dual cyclohexene structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

918826-34-3

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]cyclohex-2-en-1-amine

InChI

InChI=1S/C14H23N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h5,7,9,14-15H,1-4,6,8,10-12H2

InChI Key

DNKHPHMNLZIWAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2CCCC=C2

Origin of Product

United States

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